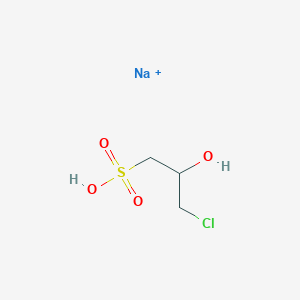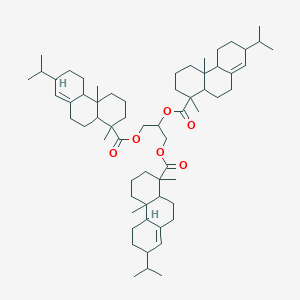
2,3-Dioxoindoline-5-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,3-dioxoindoline derivatives, such as 1,3-dioxoindan-2-carboxylic acid and its enamino derivatives, involves careful hydrolysis and condensation reactions. For example, enamino derivatives can be obtained by hydrolysis of their esters with dihydroxy-naphthoquinone, a process that benefits from the formation of intramolecular hydrogen bonds which contribute to the stability of these compounds (Malamidou-Xenikaki et al., 2008).
Molecular Structure Analysis
The molecular structure of 2,3-dioxoindoline-5-carboxylic acid derivatives often features intramolecular hydrogen bonding, which plays a crucial role in stabilizing the molecule. The crystal structure determination of these compounds reveals such interactions, providing insight into their stability and reactivity patterns.
Chemical Reactions and Properties
2,3-Dioxoindoline derivatives undergo various chemical transformations, including cycloaromatization and condensation with different reagents. For instance, the synthesis of 3-methylene-2-oxoindoline-5-carboxamide derivatives from 4-aminobenzoic acid showcases the versatility of these compounds in synthesizing biologically relevant molecules with potential anti-cancer activities (Ai et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis of Heat-Resistant Polymers : The compound has been used in the synthesis and characterization of unsaturated polyamide-imides, demonstrating properties such as solubility in polar solvents, thermal stability, and crosslinking reactions (Maiti & Ray, 1983).
Antagonism of NMDA Receptor : Derivatives of 2,3-Dioxoindoline-5-carboxylic acid have been evaluated for in vitro antagonist activity at the glycine site on the NMDA receptor, indicating their potential use in neuroscience research (Carling et al., 1992).
Role in Carbapenem Biosynthesis : The compound has been studied in the context of carbapenem biosynthesis, particularly in the stereochemical assignments and understanding the role of specific enzymes in the biosynthesis pathway (Stapon, Li & Townsend, 2003).
Stability Studies in Organic Chemistry : Research on the stability of 1,3-dioxoindane-2-carboxylic acid and its enamino derivatives has been conducted, revealing insights into the formation of intramolecular hydrogen bonds (Malamidou-Xenikaki et al., 2008).
Investigation of Anticonvulsant Agents : Synthesis and evaluation of phenytoin derivatives, involving reactions with 2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxylic acid, have been studied for their anticonvulsant activity, contributing to pharmaceutical research (Deodhar et al., 2009).
In Vitro Cytotoxicity Studies : A series of 1,3-dioxoindan-2-carboxylic acid arylamides were synthesized and evaluated for their cytotoxicity against human cancer cell lines, showing potential applications in cancer research (Jung et al., 2004).
Antibacterial, Antifungal, and Antimalarial Activities : Novel 2,3-dioxoindoline derivatives have been synthesized and tested for their antibacterial, antifungal, antitubercular, and antimalarial activities, indicating a potential role in the development of new antimicrobial agents (Akhaja & Raval, 2013).
Neuroblastoma Cell Apoptosis Research : The effects of 2,3-dioxoindoline on apoptosis in human neuroblastoma cell lines have been studied, providing insights into the molecular mechanisms of cell death and potential therapeutic applications (Zhou et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2,3-dioxo-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-7-5-3-4(9(13)14)1-2-6(5)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPWTIGLNZFRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390825 | |
| Record name | 2,3-Dioxoindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dioxoindoline-5-carboxylic acid | |
CAS RN |
25128-32-9 | |
| Record name | 2,3-Dioxoindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Naphtho[2,3-a]coronene](/img/structure/B86209.png)




![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)

![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)
